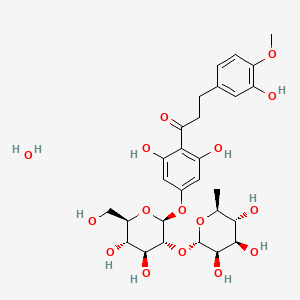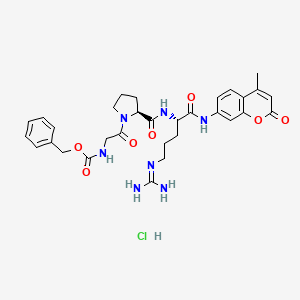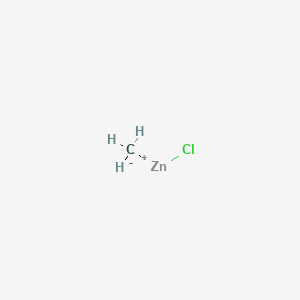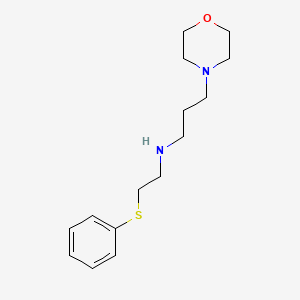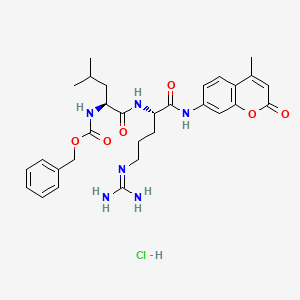
Z-Leu-Arg-AMC hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Leu-Arg-AMC hydrochloride is a synthetic compound used primarily as a fluorogenic substrate in biochemical assays. It is a leucine derivative with a carboxybenzoyl group and a 4-methylcoumarinyl-7-amide moiety. This compound is particularly useful in the study of protease activity, including cysteine proteinases such as trypanopain-Tb from Trypanosoma brucei brucei .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Arg-AMC hydrochloride involves the coupling of Z-Leu-Arg with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then converted to its hydrochloride salt form to enhance its stability and solubility .
化学反应分析
Types of Reactions: Z-Leu-Arg-AMC hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of the amide bond, releasing 7-amino-4-methylcoumarin, which is fluorescent and can be easily quantified .
Common Reagents and Conditions: The hydrolysis reactions typically require specific proteases such as cathepsin B, cathepsin L, and trypanopain-Tb. The reactions are carried out in buffered solutions at physiological pH to mimic biological conditions .
Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which exhibits strong fluorescence. This property makes it an excellent reporter molecule in various biochemical assays .
科学研究应用
Chemistry: In chemistry, Z-Leu-Arg-AMC hydrochloride is used as a substrate to study the kinetics and specificity of protease enzymes. It helps in understanding enzyme-substrate interactions and the catalytic mechanisms of proteases .
Biology: In biological research, this compound is employed to investigate the activity of proteases in various organisms, including parasites like Trypanosoma brucei brucei. It aids in the identification and characterization of protease inhibitors, which are potential therapeutic agents .
Medicine: In medicine, this compound is used in diagnostic assays to measure protease activity in clinical samples. It is also utilized in drug discovery to screen for protease inhibitors that could be developed into treatments for diseases such as cancer and parasitic infections .
Industry: In the industrial sector, this compound is used in the quality control of protease-containing products, such as detergents and pharmaceuticals. It ensures that the protease activity in these products meets the required standards .
作用机制
Z-Leu-Arg-AMC hydrochloride exerts its effects by serving as a substrate for protease enzymes. Upon cleavage by the protease, the amide bond is broken, releasing 7-amino-4-methylcoumarin. This release results in a measurable increase in fluorescence, which can be quantified to determine the activity of the protease. The molecular targets of this compound are the active sites of protease enzymes, where the cleavage reaction occurs .
相似化合物的比较
Similar Compounds:
- Z-Phe-Arg-AMC
- Z-Arg-Arg-AMC
- Bz-Arg-AMC
Uniqueness: Z-Leu-Arg-AMC hydrochloride is unique due to its specific substrate properties for certain proteases, such as trypanopain-Tb. Its high sensitivity and specificity make it an ideal choice for studying protease activity in various biological and industrial applications .
属性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O6.ClH/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21;/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33);1H/t23-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIHZFAMMGDKHR-UKOKCHKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39ClN6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
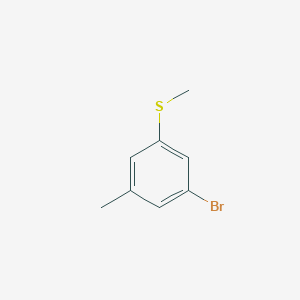
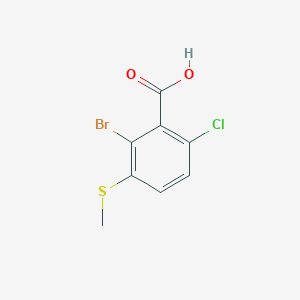
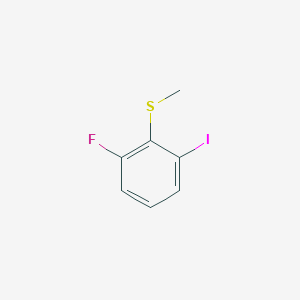
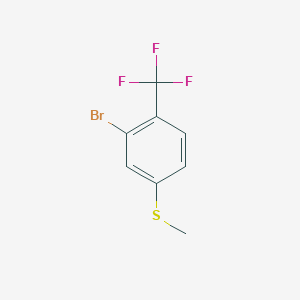
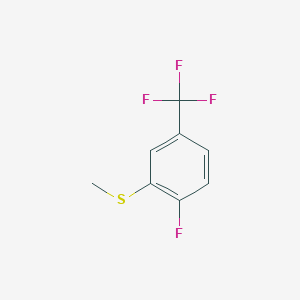
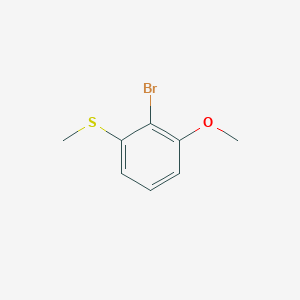
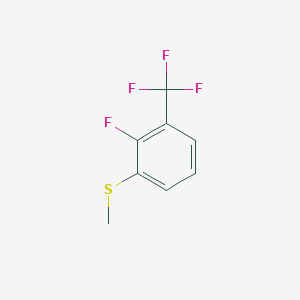
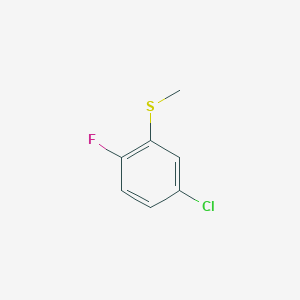
![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

